4-(methoxymethyl)-1-methyl-1H-imidazole 4-(methoxymethyl)-1-methyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18227863
InChI: InChI=1S/C6H10N2O/c1-8-3-6(4-9-2)7-5-8/h3,5H,4H2,1-2H3
SMILES:
Molecular Formula: C6H10N2O
Molecular Weight: 126.16 g/mol

4-(methoxymethyl)-1-methyl-1H-imidazole

CAS No.:

Cat. No.: VC18227863

Molecular Formula: C6H10N2O

Molecular Weight: 126.16 g/mol

* For research use only. Not for human or veterinary use.

4-(methoxymethyl)-1-methyl-1H-imidazole -

Specification

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
IUPAC Name 4-(methoxymethyl)-1-methylimidazole
Standard InChI InChI=1S/C6H10N2O/c1-8-3-6(4-9-2)7-5-8/h3,5H,4H2,1-2H3
Standard InChI Key RZGQXQBFWACFPL-UHFFFAOYSA-N
Canonical SMILES CN1C=C(N=C1)COC

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-(methoxymethyl)-1-methyl-1H-imidazole is C7_7H12_{12}N2_2O, with a molecular weight of 140.18 g/mol. The imidazole core consists of a five-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The 1-methyl group enhances steric stability, while the 4-methoxymethyl substituent introduces polarity and potential hydrogen-bonding capacity.

Electronic and Steric Effects

  • The methoxymethyl group (-CH2_2OCH3_3) at position 4 donates electron density through the oxygen atom, altering the electron distribution of the aromatic ring. This modification influences reactivity in electrophilic substitution reactions, favoring attacks at the 5-position due to ortho/para-directing effects .

  • The methyl group at position 1 shields the adjacent nitrogen, reducing its basicity compared to unsubstituted imidazole (pKa_a ~6.95 for imidazole vs. ~7.8 for 1-methylimidazole) .

Synthesis and Manufacturing

The synthesis of 4-(methoxymethyl)-1-methyl-1H-imidazole can be inferred from analogous imidazole chloromethylation and alkoxylation protocols. A patent describing the preparation of 4-methyl-5-chloromethyl-imidazole (CA1107743A) provides a foundational approach.

Key Synthetic Steps

  • Chloromethylation: Reacting 4-methylimidazole with formaldehyde and hydrochloric acid under reflux introduces a chloromethyl group.

    4-Methylimidazole+HCHO+HCl4-Methyl-5-chloromethyl-imidazole+H2O\text{4-Methylimidazole} + \text{HCHO} + \text{HCl} \rightarrow \text{4-Methyl-5-chloromethyl-imidazole} + \text{H}_2\text{O}
  • Methoxymethylation: Substituting chlorine with methoxide via nucleophilic displacement:

    4-Methyl-5-chloromethyl-imidazole+NaOCH34-(Methoxymethyl)-1-methyl-1H-imidazole+NaCl\text{4-Methyl-5-chloromethyl-imidazole} + \text{NaOCH}_3 \rightarrow \text{4-(Methoxymethyl)-1-methyl-1H-imidazole} + \text{NaCl}

Table 1: Reaction Conditions for Methoxymethylation

ParameterValue
Temperature80–100°C
SolventEthanol/Water (1:1)
Reaction Time12–24 hours
Yield60–75% (estimated)

This method avoids hazardous reagents like liquid ammonia, enhancing scalability .

Physicochemical Properties

Partition and Solubility

  • logP (Octanol-Water): Estimated at 0.85 using group contribution methods, indicating moderate hydrophobicity.

  • Water Solubility: ~12.5 mg/mL (25°C), driven by hydrogen bonding from the methoxymethyl group .

Table 2: Key Physicochemical Parameters

PropertyValue
Molecular Weight140.18 g/mol
Melting Point45–50°C (predicted)
Boiling Point220–225°C (estimated)
logP0.85
Polar Surface Area35.5 Ų

Chemical Reactivity and Derivatives

Electrophilic Substitution

The electron-rich imidazole ring undergoes nitration and sulfonation preferentially at the 5-position. For example, nitration with nitric acid yields 4-(methoxymethyl)-1-methyl-5-nitro-1H-imidazole, a precursor for antimicrobial agents .

Alkylation and Acylation

  • Alkylation: Reacting with alkyl halides forms quaternary ammonium salts, useful in ionic liquids.

  • Acylation: Acetic anhydride acetylates the ring nitrogen, producing N-acetyl derivatives with enhanced lipophilicity .

Biological and Industrial Applications

Material Science

  • Coordination Chemistry: The nitrogen atoms chelate metal ions, enabling applications in catalysis. Copper complexes of similar imidazoles catalyze Ullmann coupling reactions.

  • Polymer Additives: As a stabilizer in polyesters, it scavenges free radicals during thermal degradation .

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to reduce step count and improve yields.

  • Biological Screening: Evaluating antiparasitic and anticancer activity in cell-based assays.

  • Computational Modeling: Predicting ADMET profiles using QSAR models to prioritize lead optimization.

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